REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[C:6](Cl)[N:5]=[C:4]([S:10][CH3:11])[N:3]=1.C(N(CC)CC)C.O.[NH2:20][NH2:21]>CS(C)=O.O>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([NH:20][NH2:21])[N:5]=[C:4]([S:10][CH3:11])[N:3]=1 |f:2.3|
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Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1F)Cl)SC
|
Name
|
|
Quantity
|
16.49 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.59 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed up to RT
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with CH2Cl2 (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic solution was washed with water (3×250 mL) and brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1F)NN)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |